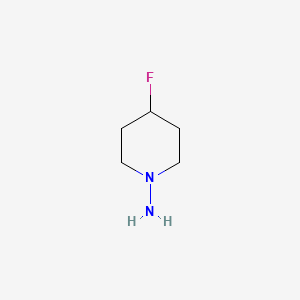

4-FLUORO-PIPERIDIN-1-YLAMINE

Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Methodologies

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. mdpi.comgoogle.com Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. chemicalbook.com

The synthesis of piperidine derivatives is a well-established and continually evolving area of organic chemistry. mdpi.comgoogle.com Key synthetic routes include the hydrogenation or reduction of pyridine (B92270) precursors, as well as various intra- and intermolecular cyclization reactions. mdpi.com The ability to control the stereochemistry at multiple positions on the piperidine ring allows for the fine-tuning of the molecule's shape and its interactions with biological systems.

The Unique Influence of Fluorine Substitution on Heterocyclic Systems

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically. However, the strong carbon-fluorine (C-F) bond and the high polarity it induces can have profound effects on a molecule's conformation, basicity (pKa), lipophilicity, and metabolic stability.

In the context of heterocyclic systems, fluorine substitution can:

Modulate Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby nitrogen atoms, which can be crucial for optimizing a drug's pharmacokinetic profile.

Influence Conformation: The C-F bond can participate in dipole-dipole interactions and hyperconjugation, which can favor specific ring conformations. For instance, an axial orientation of a fluorine atom in a piperidine ring can be stabilized by a favorable interaction with an axial N-H+ bond. patentdigest.org

Enhance Metabolic Stability: The strength of the C-F bond can block sites of metabolism, leading to a longer biological half-life.

Alter Binding Affinity: The unique electronic properties of fluorine can lead to new and enhanced interactions with biological targets.

Structural and Chemical Context of 4-FLUORO-PIPERIDIN-1-YLAMINE within Fluorinated Aminopiperidines

This compound, with the chemical formula C₅H₁₁FN₂, represents a fascinating convergence of the structural features discussed above. It belongs to the broader class of fluorinated aminopiperidines, which are of significant interest in medicinal chemistry.

Structural Features:

Piperidine Core: Provides a proven and versatile three-dimensional scaffold.

4-Fluoro Substituent: The fluorine atom at the 4-position is expected to influence the conformation of the piperidine ring and the basicity of the ring nitrogen, albeit to a lesser extent than a fluorine at the 2- or 3-position.

N-Amino Group (1-ylamine): The presence of a primary amine directly attached to the ring nitrogen is a less common feature than substitution on the carbon framework. This N-N bond introduces unique reactivity and conformational possibilities.

While specific research on this compound is limited, studies on related compounds, such as 3-amino-5-fluoropiperidines and 4,4-difluoropiperidin-1-ylamine hydrochloride, provide valuable insights. For example, it has been shown that fluorination decreases the pKa of aminopiperidines. mdpi.com Furthermore, computational studies on 4,4-difluoropiperidine (B1302736) derivatives indicate that the conformational preference can be solvent-dependent, with a diaxial conformation of the fluorines being favored in nonpolar solvents.

Due to the scarcity of published experimental data for this compound, a detailed table of its properties cannot be compiled at this time. However, based on its structure and data from related compounds, some general properties can be anticipated.

Anticipated Properties of this compound

| Property | Anticipated Characteristic | Rationale |

| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on the properties of similar small piperidine derivatives. |

| Basicity | The N-amino group is expected to be basic, as is the ring nitrogen. The fluorine at the 4-position will likely have a modest electron-withdrawing effect, slightly reducing the basicity of the ring nitrogen compared to piperidine itself. | The inductive effect of fluorine attenuates with distance. |

| Solubility | Expected to have some solubility in polar organic solvents and water, particularly in its protonated (salt) form. | Presence of polar N-H and C-F bonds, and the amine functionalities capable of hydrogen bonding. |

| Reactivity | The primary amine of the N-amino group is expected to undergo typical reactions of primary amines (e.g., acylation, alkylation, Schiff base formation). The piperidine ring nitrogen can also be reactive. | Standard functional group reactivity. |

Further experimental investigation is required to fully characterize the chemical and physical properties of this compound and to explore its potential in synthetic and medicinal applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoropiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-1-3-8(7)4-2-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLSOJXMRXGVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695361 | |

| Record name | 4-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935260-61-0 | |

| Record name | 4-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro Piperidin 1 Ylamine and Its Structural Analogues

Direct Synthetic Routes to the 4-Fluoro-Piperidin-1-Ylamine Moiety

Directly constructing the this compound core involves strategic multi-step sequences and methods that control the placement of both the fluorine atom and the amino group on the piperidine (B6355638) ring.

Multi-Step Synthesis Strategies from Common Precursors

The synthesis of fluorinated piperidines often commences from readily available pyridine (B92270) precursors. A prevalent strategy involves the hydrogenation of fluoropyridines. nih.govacs.org For instance, palladium-catalyzed hydrogenation offers a robust method to convert fluoropyridines into the corresponding fluoropiperidines. acs.org This approach is advantageous due to its tolerance of air and moisture, making it practical for larger-scale synthesis. acs.org

Another powerful technique is the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot process allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.gov The reaction proceeds through the dearomatization of the pyridine ring followed by complete saturation. nih.gov To prevent the loss of the volatile fluorinated piperidine products, they are often trapped in situ with reagents like trifluoroacetic anhydride. nih.gov

A Pd-catalyzed [4+2] annulation strategy presents a modular approach to constructing the 3-fluoropiperidine (B1141850) core from α-fluoro-β-ketoester starting materials. nih.gov This method allows for the rapid assembly of the piperidine ring with inherent functionality that can be further modified. nih.gov

The synthesis of a syn-fluoro-piperidine pharmacophore, a key component for a CGRP receptor antagonist, has been explored through two primary routes: asymmetric hydrogenation of a fluoroenamide and enzymatic dynamic asymmetric transamination of a fluoroketone. scientificupdate.com The fluoroenamide can be prepared from 3-fluoro-4-aminopyridine via benzoylation and subsequent reduction of the corresponding pyridinium (B92312) salt. scientificupdate.com The fluoroketone is synthesized from the Boc-protected ketone by forming the TMS-silyl enol ether and then performing an electrophilic fluorination with Selectfluor®. scientificupdate.com

| Starting Material | Reagents and Conditions | Product | Key Features |

| Fluoropyridines | Palladium catalyst, H₂ | Fluoropiperidines | Robust, tolerates air and moisture. acs.org |

| Fluoropyridines | Rhodium(I) complex, Pinacol borane | All-cis-(multi)fluorinated piperidines | Highly diastereoselective, one-pot process. nih.govresearchgate.net |

| α-Fluoro-β-ketoesters, Cyclic carbamate | Pd-catalyst | 3-Fluoropiperidines | Modular, rapid construction of piperidine core. nih.govchim.it |

| 3-Fluoro-4-aminopyridine | 1. Benzoylation 2. Benzyl (B1604629) bromide 3. NaBH₄ | Fluoro-enamide | Intermediate for asymmetric hydrogenation. scientificupdate.com |

| Boc-ketone | 1. TMS-Cl, Et₃N 2. Selectfluor® | Fluoro-ketone | Intermediate for enzymatic transamination. scientificupdate.com |

Regioselective and Stereoselective Synthetic Approaches

Controlling the three-dimensional arrangement of atoms (stereochemistry) and the specific position of functional groups (regiochemistry) is paramount in the synthesis of bioactive molecules.

Rhodium-catalyzed reductive transamination of pyridinium salts provides a rapid method for preparing a variety of chiral piperidines and fluoropiperidines with excellent diastereoselectivity and enantioselectivity. researchgate.netresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. researchgate.netresearchgate.net

The hydrogenation of fluoropyridines often results in the cis-selective reduction, leading to products where the substituents on the piperidine ring are on the same face. acs.org Notably, the fluorine atom frequently prefers an axial orientation in the resulting piperidine ring system, a preference that can be influenced by favorable dipole interactions. scientificupdate.com

Aza-Prins cyclization is another method for introducing a fluorine atom at the 4-position of a piperidine ring. beilstein-journals.org Using stoichiometric amounts of BF₃·OEt₂, which acts as both a Lewis acid and a fluoride (B91410) source, homoallylic amines can be cyclized with aldehydes to generate 4-fluoropiperidines. beilstein-journals.org While effective in terms of yield, these reactions often exhibit moderate diastereoselectivity. beilstein-journals.org

For the synthesis of specific diastereomers, such as (3R,4R)-rel-benzyl 3-amino-4-fluoropiperidine-1-carboxylate, chiral resolution techniques like preparative HPLC or enzymatic methods are employed to isolate the desired isomer from a mixture.

Derivatization and Functionalization Reactions of Related Piperidine Systems

Once the core piperidine ring is formed, further modifications can be made to the nitrogen atoms or other positions on the ring to generate a diverse range of analogues.

Transformations Involving the Piperidine Ring Nitrogen

The nitrogen atom of the piperidine ring is a common site for functionalization. For instance, in the synthesis of a novel T-type Ca²⁺ channel antagonist, a key step involved the coupling of 4-cyanopiperidine (B19701) with 2-chloro-N-phenylacetamide. researchgate.net The piperidine nitrogen acts as a nucleophile, displacing the chloride to form a new carbon-nitrogen bond.

The piperidine nitrogen can also be protected with various groups to prevent unwanted side reactions during subsequent synthetic steps. Common protecting groups include the benzyloxycarbonyl (Cbz) group, which can be introduced using benzyl chloroformate, and the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate. acs.orgnih.gov These protecting groups can be selectively removed later in the synthesis.

Modifications at the Amine Functionality

The primary amine group in aminopiperidine derivatives is a versatile handle for introducing a wide array of substituents. For example, N-(4-aminophenyl)piperidine can be used as a derivatization tag for carboxylic acids, improving their detection in analytical techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov

In the synthesis of inhibitors for enzymes like acetylcholinesterase, the amino group of a 3-amino-4-fluoropiperidine derivative can be acylated or alkylated to explore structure-activity relationships. Furthermore, the amino group can be part of a directing group to guide C-H activation at other positions of the piperidine ring. For example, a picolinoylamino group at the C3 position can direct the palladium-catalyzed arylation of the C5 position. acs.org

Strategies for Introducing the Fluorine Atom

The introduction of the fluorine atom is a critical step in the synthesis of these compounds and can be achieved at various stages.

Electrophilic Fluorination: This is a common strategy where a nucleophilic precursor, such as an enol ether or enamine, reacts with an electrophilic fluorine source like Selectfluor®. scientificupdate.com For instance, the fluorination of a piperidone-derived silyl (B83357) enol ether with Selectfluor® can introduce a fluorine atom at the desired position. scientificupdate.com

Nucleophilic Fluorination: This involves the displacement of a leaving group, such as a hydroxyl group or a sulfonate ester, with a fluoride source. However, this can require the pre-functionalization of the substrate with a defined stereochemistry. nih.gov

Deoxofluorination: Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert a hydroxyl group to a fluorine atom.

Ring-Opening of Epoxides: While less common for direct fluorination, epoxide ring-opening with a fluoride source can be a viable strategy in certain contexts.

From Fluorinated Building Blocks: A highly efficient approach is to start the synthesis with a precursor that already contains the fluorine atom, such as a fluoropyridine. nih.govacs.orgnih.govscientificupdate.com This avoids the often harsh conditions of direct fluorination methods.

Advances in Catalytic Synthesis of Fluorinated Piperidines

The introduction of fluorine into piperidine rings is a crucial strategy in medicinal chemistry, as it can significantly modulate the physicochemical properties of molecules, such as basicity and metabolic stability. The catalytic synthesis of fluorinated piperidines, including the 4-fluoropiperidine (B2509456) core of this compound, has seen significant progress, primarily through the hydrogenation of readily available fluorinated pyridines. Current time information in Bangalore, IN.google.com

A predominant method involves the metal-catalyzed hydrogenation of fluoropyridines. Current time information in Bangalore, IN. This approach is advantageous due to the commercial availability of a wide range of fluoropyridine precursors. google.com However, a significant challenge in this transformation is the competing hydrodefluorination reaction, which leads to the formation of non-fluorinated piperidines. Current time information in Bangalore, IN.

To address this, researchers have developed specialized catalytic systems. For instance, palladium-catalyzed hydrogenation has emerged as a robust method for the cis-selective reduction of fluoropyridines. Current time information in Bangalore, IN.google.com These reactions can be performed using heterogeneous palladium catalysts, which offer the advantage of being effective in the presence of air and moisture, adding to the operational simplicity. google.com In some cases, rhodium-based catalysts have also been employed, particularly for the synthesis of piperidines with partially fluorinated groups under milder conditions. google.com

The diastereoselectivity of these hydrogenations is a critical aspect, with many methods yielding all-cis-(multi)fluorinated piperidines. This stereochemical outcome is often rationalized by a favorable interaction between the fluorine substituent and the protonated nitrogen in the piperidine ring. scientificupdate.com To handle the volatility of the resulting fluorinated piperidines, they are often trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) or trifluoroacetic anhydride. Current time information in Bangalore, IN.google.com

Recent advancements have also focused on enantioselective syntheses to access chiral fluorinated piperidines. One strategy involves the use of a chiral auxiliary attached to the pyridine ring, which directs the hydrogenation to produce an enantioenriched product after cleavage of the auxiliary. Current time information in Bangalore, IN. Another approach is the asymmetric reductive transamination (ART) of fluorinated pyridinium salts, which utilizes a chiral amine as both a hydrogen source and a source of chirality, catalyzed by a rhodium complex. bohrium.com

Beyond hydrogenation, other catalytic methods include Pd-catalyzed [4+2] annulation reactions to construct the fluorinated piperidine ring. chemicalbook.com Electrophilic fluorination of piperidone-derived enol equivalents represents another pathway, though it can present challenges with regioselectivity. chemicalbook.com

The table below summarizes key findings in the catalytic synthesis of fluorinated piperidines.

Table 1: Catalytic Synthesis Methods for Fluorinated Piperidines

| Catalytic System | Substrate | Key Features | Ref. |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Fluoropyridines | Robust, tolerates air and moisture, cis-selective. Current time information in Bangalore, IN.google.com | Current time information in Bangalore, IN.google.com |

| Rhodium Complexes (e.g., [Rh(COD)Cl]₂) | Fluoropyridines | Effective for partially fluorinated groups, milder conditions. google.com | google.com |

| Rhodium-CAAC Complex | 3-Fluoropyridine | High yield and diastereoselectivity for all-cis products. | |

| Chiral Auxiliary with Hydrogenation | Oxazolidine-substituted pyridine | Diastereoselective hydrogenation followed by auxiliary cleavage. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |

| [Cp*RhCl₂]₂ with Chiral Amine | N-alkyl fluoropyridinium salts | Asymmetric reductive transamination (ART) for chiral piperidines. bohrium.com | bohrium.com |

| Pd-Catalysis | α-fluoro-β-ketoesters and vinylogous amides | [4+2] annulation sequence. chemicalbook.com | chemicalbook.com |

The synthesis of the target molecule, this compound, can be envisaged in a two-step sequence starting from a 4-fluoropyridine (B1266222) derivative. The first step would be the catalytic hydrogenation to form 4-fluoropiperidine, as detailed above. The subsequent step involves the N-amination of the 4-fluoropiperidine intermediate. General methods for the N-amination of piperidines include reaction with hydroxylamine-O-sulfonic acid or a process of nitrosation followed by reduction. google.comgoogle.comwipo.int

Green Chemistry Principles and Sustainable Synthesis Approaches

The integration of green chemistry principles into the synthesis of fluorinated piperidines is an area of growing importance, aiming to reduce the environmental impact of these chemical processes. nih.gov Key aspects include the use of greener solvents, catalyst-free conditions, alternative energy sources, and biocatalysis.

The choice of solvent is a critical factor in green synthesis. Efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or even solvent-free conditions. nih.govresearchgate.net For instance, the use of ethanol (B145695) as a benign solvent has been reported in the iron(III) chloride-catalyzed synthesis of certain heterocyclic compounds. nih.gov

Catalysis itself is a cornerstone of green chemistry, and the development of more sustainable catalysts is a primary focus. This includes the use of non-toxic, earth-abundant metals and recyclable heterogeneous catalysts. Current time information in Bangalore, IN.nih.gov The palladium on carbon catalysts used in fluoropyridine hydrogenation are an example of a recyclable heterogeneous system. Current time information in Bangalore, IN.

Alternative energy sources are also being explored to drive reactions more efficiently and with less energy consumption. Microwave irradiation and photochemical methods are prominent examples that can often lead to shorter reaction times and improved yields. nih.gov

Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly sustainable route to chiral compounds. acs.org For the synthesis of fluorinated piperidines, enzymatic methods are being investigated. For example, the dynamic asymmetric transamination of a fluoroketone using a transaminase enzyme presents a green alternative to traditional chemical methods for producing chiral amines. scientificupdate.com This approach avoids the need for direct stereoselective fluorination, which can be challenging. scientificupdate.com Continuous flow systems using immobilized enzymes are also being developed to improve reaction efficiency and enable large-scale production. acs.org

The table below highlights some green and sustainable approaches relevant to the synthesis of fluorinated heterocycles.

Table 2: Green Chemistry Approaches in Heterocycle Synthesis

| Green Principle | Approach | Example/Application | Ref. |

|---|---|---|---|

| Use of Green Solvents | Replacement of volatile organic compounds | Use of water, ionic liquids, or ethanol in heterocyclic synthesis. nih.govresearchgate.net | nih.govresearchgate.net |

| Sustainable Catalysis | Recyclable or non-toxic catalysts | Heterogeneous Pd/C for hydrogenation; FeCl₃ in ethanol. Current time information in Bangalore, IN.nih.gov | Current time information in Bangalore, IN.nih.gov |

| Alternative Energy | Efficient energy input | Microwave irradiation or photochemical activation. nih.gov | nih.gov |

| Biocatalysis | Enzymatic transformations | Dynamic asymmetric transamination of fluoroketones with transaminases. scientificupdate.com | scientificupdate.com |

| Atom Economy | Efficient use of starting materials | Development of cascade or domino reactions. nih.gov | nih.gov |

Reactivity Profiles and Mechanistic Organic Chemistry of 4 Fluoro Piperidin 1 Ylamine

Nucleophilic Reactivity of the Amine Functionality

The primary site of nucleophilic reactivity in 4-fluoro-piperidin-1-ylamine is the terminal nitrogen atom of the N-amino group (-NH2). This group, analogous to a monosubstituted hydrazine (B178648), possesses a lone pair of electrons that readily participates in reactions with electrophilic centers.

Reactions with Carbonyl Compounds

Consistent with the behavior of hydrazines and other primary amines, this compound is expected to react with aldehydes and ketones. libretexts.org This acid-catalyzed condensation reaction proceeds via nucleophilic attack of the terminal amino group on the carbonyl carbon, followed by dehydration to form the corresponding N-piperidinylhydrazone (a type of imine or Schiff base). libretexts.org The general inactivity of the internal, more sterically hindered piperidine (B6355638) nitrogen directs the reaction to the terminal -NH2 group.

Another key reaction is reductive amination. In the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, this compound can react with aldehydes and ketones to yield N-alkylated derivatives. ambeed.comnih.govresearchgate.net This process is widely used for C-N bond formation under mild conditions. nih.gov

Table 1: Representative Reactions with Carbonyl Compounds

| Reaction Type | Electrophile | Reagents | Product Type |

|---|---|---|---|

| Hydrazone Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Acid catalyst (e.g., H⁺) | N-Piperidinylhydrazone |

Alkylation and Acylation Reactions

The nucleophilic amine functionality is susceptible to alkylation and acylation. Alkylation with alkyl halides (e.g., alkyl bromides) or other electrophiles proceeds via an Sₙ2 mechanism, leading to the formation of mono- or di-alkylated products at the terminal nitrogen. ambeed.comnih.gov Methodologies for the selective monoalkylation of hydrazine derivatives often involve metalation with a strong base like n-butyllithium followed by the addition of the alkylating agent. d-nb.info Biocatalytic methods using reductive aminases have also been developed for the N-alkylation of amines, offering a green alternative to traditional chemical methods. acs.org

Acylation reactions with acyl chlorides or anhydrides occur readily under basic conditions to form the corresponding N-acyl derivatives, known as hydrazides. ambeed.comnih.gov These reactions are typically high-yielding and provide a stable amide linkage. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can also be employed to form N-aryl bonds, connecting the amine to aromatic systems. acs.org

Table 2: Alkylation and Acylation of the Amine Moiety

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide (R-X), Base | N-Alkyl-4-fluoro-piperidin-1-ylamine |

| N-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base | N-Acyl-4-fluoro-piperidin-1-ylamine (Hydrazide) |

Chemical Transformations Involving the Fluorine Atom and Piperidine Ring

The fluorine atom and the saturated heterocyclic ring introduce additional dimensions to the molecule's reactivity, primarily through stereoelectronic effects and, to a lesser extent, direct participation in reactions.

Nucleophilic Aliphatic Substitution Pathways (Sₙ2)

The carbon-fluorine bond is exceptionally strong, making the fluorine atom a poor leaving group in nucleophilic substitution reactions. However, under certain conditions, displacement of the fluoride (B91410) ion via an Sₙ2 pathway is possible. smolecule.com Such reactions typically require potent nucleophiles and may necessitate harsh reaction conditions or activation of the leaving group. The reactivity would be significantly lower compared to its chloro, bromo, or iodo-substituted counterparts. cymitquimica.com The success of such a substitution is highly dependent on the incoming nucleophile and the specific reaction conditions employed.

Conformational Effects on Reactivity

The piperidine ring exists predominantly in a chair conformation. A substituent at the C4 position, such as fluorine, can exist in either an axial or an equatorial position. The conformational preference is a result of a delicate balance between steric and electronic effects. d-nb.info For 4-fluoropiperidine (B2509456) itself, the equatorial conformer is generally favored. nih.gov However, computational and experimental studies show that this preference can be altered or even reversed upon protonation of the ring nitrogen. nih.gov In the protonated (piperidinium) form, electrostatic interactions between the positively charged nitrogen and the electronegative fluorine can stabilize the axial conformer. d-nb.infonih.gov

This conformational flexibility is crucial as it dictates the orientation of the substituents and, consequently, their accessibility and reactivity. nih.gov The energy barrier between chair conformations influences the rate at which the ring can interconvert, which can affect the stereochemical outcome of reactions at the ring or at the N-amino group. asianpubs.orgresearchgate.net

Electrophilic Reactivity Patterns

While the dominant character of this compound is nucleophilic, the nitrogen atoms can also exhibit electrophilic reactivity under specific circumstances. Hydrazine and its derivatives can be oxidized or can react with certain metal centers. acs.org For instance, reactions with strong oxidizing agents can lead to the formation of azo compounds or other oxidation products.

Furthermore, while the amine itself is a nucleophile, its derivatives can act as electrophiles. For example, hydrazones formed from the reaction with carbonyls can have an electrophilic imine carbon. mdpi.com Additionally, theoretical studies on related systems have explored the electrophilic reactivity of metal-nitrosyl complexes with hydrazines, which lead to the reduction of the nitrosyl ligand. acs.org This suggests that this compound could potentially act as a reducing agent in specific redox systems.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-Piperidinylhydrazone |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| N-Alkyl-4-fluoro-piperidin-1-ylamine |

| n-Butyllithium |

| N-Acyl-4-fluoro-piperidin-1-ylamine |

| N-Aryl-4-fluoro-piperidin-1-ylamine |

Metal-Catalyzed Coupling Reactions and Other Modern Transformations

The N-amino functionality of this compound presents a site for nucleophilic attack in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bonds. The presence of a fluorine atom at the 4-position of the piperidine ring can influence the reactivity of the N-amino group through electronic and conformational effects. While direct experimental data on the reactivity of this compound is limited in publicly available literature, its potential reactivity can be inferred from established metal-catalyzed transformations involving similar N-amino heterocycles and fluoroalkylamines.

Palladium-Catalyzed Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides or triflates and amines, catalyzed by palladium complexes. wikipedia.org It is anticipated that this compound could serve as a competent nucleophile in such reactions to furnish N-aryl-4-fluoropiperidin-1-ylamines. The general reaction is depicted below:

Ar-X + H₂N-N(CH₂)₂CH(F)(CH₂)₂ → Ar-NH-N(CH₂)₂CH(F)(CH₂)₂ + HX (where Ar = aryl or heteroaryl; X = Br, I, OTf)

The choice of palladium precursor, ligand, and base is crucial for the success of these couplings. acs.org For less nucleophilic amines, which can be the case for fluoroalkylamines due to the electron-withdrawing nature of fluorine, specialized ligands that promote the crucial reductive elimination step are often required. acs.org The fluorine atom in the 4-position of the piperidine ring is expected to decrease the basicity and nucleophilicity of the N-amino group, potentially requiring more forcing reaction conditions or highly active catalyst systems.

Copper-Catalyzed Ullmann and Chan-Lam Couplings:

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Chan-Lam coupling, represent classical and increasingly revitalized methods for C-N bond formation. nih.govwikipedia.org

The Ullmann condensation typically involves the coupling of an aryl halide with an amine at elevated temperatures, often with a stoichiometric amount of copper. nih.gov Modern protocols utilize catalytic amounts of copper salts with various ligands. mdpi.com It is plausible that this compound could undergo N-arylation with aryl halides under Ullmann conditions.

The Chan-Lam coupling offers a milder alternative, employing aryl boronic acids as the coupling partners in the presence of a copper catalyst and an oxidant, often air. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. alfa-chemistry.com The coupling of this compound with an aryl boronic acid would proceed as follows:

Ar-B(OH)₂ + H₂N-N(CH₂)₂CH(F)(CH₂)₂ → Ar-NH-N(CH₂)₂CH(F)(CH₂)₂ + B(OH)₃

The success of this transformation would depend on the relative reactivity of the N-amino group compared to potential side reactions.

Other Potential Transformations:

The N-amino group of this compound could also participate in other modern synthetic transformations. For instance, copper-catalyzed aerobic oxidative N-N bond formation could potentially lead to the synthesis of symmetrical or unsymmetrical azo compounds, although this is more speculative without direct experimental evidence. semanticscholar.org

Below is a table summarizing potential metal-catalyzed coupling reactions involving this compound based on established methodologies for similar substrates.

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Product Type |

| Buchwald-Hartwig Amination | Pd(0) complex with phosphine (B1218219) ligand (e.g., Buchwald or Hartwig ligands) | Aryl/heteroaryl halide or triflate | N-Aryl-4-fluoropiperidin-1-ylamine |

| Ullmann Condensation | Cu(I) or Cu(II) salt, often with a ligand | Aryl/heteroaryl halide | N-Aryl-4-fluoropiperidin-1-ylamine |

| Chan-Lam Coupling | Cu(II) acetate (B1210297) or other Cu salts, often with a base and oxidant (air) | Aryl/heteroaryl boronic acid | N-Aryl-4-fluoropiperidin-1-ylamine |

Detailed Reaction Mechanism Elucidation

The mechanistic pathways for the metal-catalyzed coupling reactions of this compound are expected to follow the general principles established for similar amine nucleophiles. The presence of the fluorine atom and the specific structure of the N-aminopiperidine moiety can influence the kinetics and thermodynamics of the elementary steps.

Mechanism of Palladium-Catalyzed Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, coordination and deprotonation of the amine, and reductive elimination. wikipedia.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate, [Ar-Pd(II)-X].

Coordination and Deprotonation: this compound coordinates to the palladium(II) center. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The reduced basicity of the fluorinated amine might necessitate a stronger base or higher temperatures to facilitate this step.

Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst. This step is often rate-limiting, and its efficiency can be highly dependent on the steric and electronic properties of the ligands on the palladium. The electron-withdrawing fluorine atom on the piperidine ring could potentially influence the rate of reductive elimination.

Mechanism of Copper-Catalyzed Chan-Lam Coupling:

The mechanism of the Chan-Lam coupling is more debated and can be complex. wikipedia.orgalfa-chemistry.com A widely accepted pathway involves the following steps:

Formation of a Copper-Amine Complex: The copper(II) catalyst coordinates with this compound.

Transmetalation: The aryl boronic acid undergoes transmetalation with the copper-amine complex, transferring the aryl group to the copper center to form a copper(III)-aryl-amido intermediate.

Reductive Elimination: This copper(III) intermediate undergoes reductive elimination to form the N-aryl-4-fluoropiperidin-1-ylamine product and a copper(I) species.

Re-oxidation of the Catalyst: The copper(I) species is then re-oxidized to copper(II) by an external oxidant (often oxygen from the air), completing the catalytic cycle. organic-chemistry.org

Influence of the 4-Fluoro Substituent:

The fluorine atom at the 4-position of the piperidine ring is expected to have two primary effects on the reactivity of this compound in these catalytic cycles:

Electronic Effect: The inductive electron-withdrawing effect of the fluorine atom decreases the electron density on the nitrogen atoms of the N-amino group. This lowers the basicity and nucleophilicity of the amine, which can slow down the coordination and deprotonation steps in the Buchwald-Hartwig mechanism and the initial coordination to copper in the Chan-Lam mechanism.

Conformational Effect: The fluorine atom can influence the conformational preference of the piperidine ring, which in turn could affect the steric environment around the N-amino group and its ability to coordinate to the metal center.

A summary of the proposed mechanistic steps is provided in the table below.

| Catalytic Cycle | Key Mechanistic Steps | Potential Influence of this compound |

| Buchwald-Hartwig (Pd-catalyzed) | 1. Oxidative Addition of Ar-X to Pd(0)2. Coordination and Deprotonation of Amine3. Reductive Elimination of Ar-N bond | Decreased nucleophilicity may slow step 2, requiring stronger base or higher temperature. Electronic effects may influence the rate of step 3. |

| Chan-Lam (Cu-catalyzed) | 1. Coordination of Amine to Cu(II)2. Transmetalation with Ar-B(OH)₂3. Reductive Elimination of Ar-N bond4. Re-oxidation of Cu(I) to Cu(II) | Lowered nucleophilicity might affect the initial coordination (step 1). The stability of the copper-amido intermediate could be influenced. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it is particularly powerful for analyzing fluorinated compounds like 4-fluoro-piperidin-1-ylamine.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity

Proton and Carbon-13 NMR are fundamental techniques used to map the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton. The piperidine (B6355638) ring protons typically appear as complex multiplets due to spin-spin coupling with neighboring protons and the fluorine atom. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield compared to the protons on C3 and C5. The proton on C4 is further influenced by the electronegative fluorine atom. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. In this compound, five distinct carbon signals are expected. The carbon atom bonded to the fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). magritek.com The carbons adjacent to the nitrogen (C2 and C6) will also show characteristic chemical shifts. semanticscholar.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H, C6-H | 2.5 - 3.5 | 45 - 55 |

| C3-H, C5-H | 1.5 - 2.5 | 25 - 35 |

| C4-H | 4.0 - 5.0 | 85 - 95 (split by F) |

| NH₂ | Variable | - |

Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

Fluorine (¹⁹F) NMR for Fluorine Environment and Spin-Spin Coupling

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. wikipedia.org

The ¹⁹F NMR spectrum of this compound will show a single resonance, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with adjacent protons (on C3, C4, and C5). This spin-spin coupling provides valuable information about the connectivity around the fluorine atom. wikipedia.orguoa.gr The magnitude of the fluorine-proton coupling constants (JHF) can also give insights into the stereochemical relationship between the coupled nuclei. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

While 1D NMR provides essential data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex spin systems like that of this compound. harvard.edursc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum will connect the signals of adjacent protons in the piperidine ring, allowing for the tracing of the spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of protonated carbons.

Dynamic NMR for Conformational Exchange Phenomena

The piperidine ring is not planar and can exist in different chair and boat conformations. Dynamic NMR (DNMR) studies can be used to investigate the kinetics of this conformational exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of separate signals for axial and equatorial protons. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. Analysis of these line shape changes can provide information about the energy barriers for conformational interchange.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. scispace.com For this compound (C₅H₁₁FN₂), high-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can confirm the molecular formula. nih.gov

The mass spectrum will also show a series of fragment ions, which are formed by the breakdown of the molecular ion in the mass spectrometer. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the piperidine ring and the fluoro and amino substituents. Common fragmentation pathways for piperidine derivatives often involve the loss of small molecules or radicals from the ring.

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z | Ion |

|---|---|

| 118 | [M]⁺ (Molecular Ion) |

| 101 | [M - NH₂]⁺ |

| 98 | [M - F]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

Note: The relative intensities of these ions will depend on the ionization method and energy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. arxiv.orgnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H and C-H stretching vibrations. The N-H stretching of the primary amine will typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the piperidine ring will be observed around 2800-3000 cm⁻¹. The C-F stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The N-H bending vibration will also be present, usually around 1600 cm⁻¹. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C-C and C-N stretching vibrations of the piperidine ring are often more prominent in the Raman spectrum. The C-F bond may also give rise to a characteristic Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | 3300 - 3500 |

| C-H | Stretching | 2800 - 3000 | 2800 - 3000 |

| N-H | Bending | ~1600 | Weak |

| C-F | Stretching | 1000 - 1400 | 1000 - 1400 |

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Research on various 4-fluoropiperidine (B2509456) analogues consistently shows that the piperidine ring adopts a chair conformation. researchgate.net This is the most stable conformation for six-membered saturated rings, minimizing steric and torsional strain. A key finding from the crystal structure of a related N-substituted 4-fluoropiperidine derivative, YMSA-0998, is that the fluorine atom at the 4-position preferentially occupies the axial position. researchgate.netresearchgate.net This preference is attributed to electronic effects, specifically the minimization of dipole-dipole repulsion between the C-F bond and the lone pair of electrons on the piperidine nitrogen atom. researchgate.netresearchgate.net

The study of cis-3-fluoro-4-methylpiperidine and its hydrochloride and trifluoroacetyl analogues further supports the tendency for an axial orientation of the fluorine atom in many cases. nih.gov However, it is also noted that in some derivatives, such as the cis-3-fluoro-5-methylpiperidine analogues, an equatorial orientation can be dominant, highlighting that the conformational preference is a result of a subtle balance of steric and electronic factors within the molecule. nih.gov

Intermolecular interactions in the solid state are expected to be significantly influenced by the presence of both the fluorine atom and the amine group in this compound. The primary amine group is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. The fluorine atom, being highly electronegative, can participate in weaker C-H⋯F hydrogen bonds, further stabilizing the crystal lattice. In the crystal structure of (4-hydroxy-piperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone, O-H⋯O and C-H⋯O hydrogen bonds were observed to link molecules into chains and sheets. nih.gov A similar network of hydrogen bonds, likely involving N-H⋯N and N-H⋯F interactions, would be anticipated in the crystal structure of this compound, defining its packing arrangement.

The table below summarizes crystallographic data for some related fluorinated piperidine derivatives, illustrating the common structural motifs.

Interactive Table of Crystallographic Data for Related Fluorinated Piperidine Derivatives

| Compound | Piperidine Conformation | Fluorine Position | Key Intermolecular Interactions | CCDC Number |

| cis-2-allyl-3-fluoro-N-Cbz-piperidine | Chair | Not specified | Not specified | Not specified |

| 3-(2-chloroethyl)-2,6-bis(4-fluorophenyl)piperidin-4-one | Chair | Not applicable | Not specified | Not specified |

| (4-hydroxy-piperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone | Chair | Not applicable | O-H⋯O, C-H⋯O | Not specified |

| all-cis-4-fluoropiperidine derivatives | Chair | Axial (dominant) | Not specified | 1845054, 1845055 |

| YMSA-0998 (a 4-fluoropiperidine derivative) | Chair | Axial | Not specified | Not specified |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a lens into the electronic heart of a molecule, revealing details of bonding, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. mdpi.com DFT calculations are used to determine the optimized geometry, electronic properties, and relative energies of different conformers. researchgate.netnih.gov For 4-Fluoro-piperidin-1-ylamine, key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of primary interest. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

In a typical DFT study on a related substituted piperidine (B6355638), the HOMO might be localized on the electron-rich N-amino group and the adjacent ring atoms, while the LUMO could be distributed over the C-F bond, reflecting its electron-accepting character. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the charge distribution, highlighting the electronegative region around the fluorine atom and the electropositive region near the amine protons. This information is vital for predicting non-covalent interactions. researchgate.net

Table 1: Representative Theoretical Electronic Properties for a Fluorinated Piperidine Derivative

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbitals; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment (Gas Phase) | 2.5 - 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Note: The values presented are illustrative and based on typical DFT calculations (e.g., using the B3LYP or M06-2X functional with a suitable basis set like 6-311++G) for similar fluorinated amine structures. Actual values for this compound would require specific calculations.

For even greater accuracy, particularly for benchmarking DFT results, ab initio methods are employed. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD, provide a more rigorous solution to the electronic Schrödinger equation. beilstein-journals.org These high-level calculations are invaluable for obtaining precise electronic energies and characterizing subtle electron correlation effects that can be critical in fluorinated systems. researchgate.net

In studies of related fluorinated heterocycles, CCSD calculations have been used to benchmark the performance of various DFT functionals, ensuring the chosen DFT method accurately reproduces the energetics of conformational changes and the influence of fluorine. beilstein-journals.org For this compound, such high-level computations would provide definitive values for the barriers to ring inversion and the relative stabilities of its conformers, serving as a "gold standard" for other computational methods.

Conformational Analysis and Energetics

The biological activity and physical properties of a flexible molecule like this compound are dictated by the ensemble of its accessible conformations.

Like cyclohexane, the piperidine ring is not planar and adopts a set of puckered conformations to relieve ring strain. acs.org The lowest energy conformation is overwhelmingly the "chair" form. nih.gov This chair can undergo a dynamic "ring inversion" or "ring flip," converting one chair form into another. During this process, axial substituents become equatorial, and vice versa.

The dynamics of this process can be described using Cremer-Pople puckering coordinates, which provide a quantitative measure of the ring's shape. ox.ac.uk The transition state for the inversion is typically a high-energy, twisted-boat conformation. Computational studies can map this inversion pathway, calculating the energy barriers involved. For N-substituted piperidines, this barrier is influenced by the nature of the substituent on the nitrogen atom. acs.org The N-amino group in this compound would participate in its own inversion, further complicating the conformational landscape.

The placement of a highly electronegative fluorine atom on the piperidine ring introduces profound stereoelectronic effects that dictate the preference for an axial versus an equatorial position. nih.gov This equilibrium is governed by a delicate balance between sterics and stabilizing electronic interactions.

Steric Effects : Traditionally, the bulky fluorine atom would be expected to prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the ring.

Gauche Effect : This effect describes the tendency of a molecule to adopt a conformation where two electronegative groups are positioned gauche (at a ~60° dihedral angle) to each other. In the case of an axial 4-fluoro substituent, the F-C4-C3-C2 and F-C4-C5-C6 segments are in a gauche arrangement. This is often attributed to stabilizing hyperconjugative interactions, where an electron-rich C-H bonding orbital (σC-H) donates electron density into the low-lying antibonding orbital of the adjacent C-F bond (σ*C-F). beilstein-journals.orgresearchgate.net

Anomeric Effect : The anomeric effect, in its generalized form, involves the donation of electron density from a lone pair of a heteroatom (in this case, the ring nitrogen) into an adjacent anti-bonding σ* orbital (nN → σ*C-F). beilstein-journals.orgscripps.edu While the classic anomeric effect is a 1,2-relationship, a 1,4-interaction, though weaker, can still contribute to conformational preference.

In many fluorinated piperidines, these electronic effects can overcome steric hindrance, leading to a surprising preference for the axial conformer. nih.govresearchgate.net For this compound, the equilibrium between the axial and equatorial conformers is a complex interplay of these forces. While studies on 3-fluoropiperidine (B1141850) suggest the fluorine gauche effect may not be dominant, the specific substitution pattern here warrants a detailed computational investigation. beilstein-journals.org

Table 2: Analysis of Conformational Influences for this compound

| Conformer | Stabilizing Interactions | Destabilizing Interactions |

| Axial Fluorine | • Hyperconjugation (Gauche Effect): σC-H → σ*C-F• Potential charge-dipole stabilization | • Steric strain (1,3-diaxial interactions) |

| Equatorial Fluorine | • Lower steric strain (generally favored) | • Fewer stabilizing hyperconjugative interactions |

While quantum calculations are excellent for gas-phase or implicitly solvated single molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of how molecules behave in a more realistic environment over time. researchgate.netrsc.org An MD simulation of this compound would model the molecule's interactions with explicit solvent molecules (like water) and its response to changes in temperature.

By running simulations for nanoseconds or longer, researchers can observe:

Solvent Effects : How a polar solvent like water stabilizes one conformer over another. For instance, a conformer with a larger dipole moment might be preferentially stabilized in a high-dielectric solvent. nih.govd-nb.info MD simulations can reveal the specific hydrogen bonding networks and solvent shell structure around the amine and fluorine groups.

Temperature Effects : Increasing the temperature in a simulation provides the energy needed to overcome conformational barriers. This allows for the observation of ring-flipping events and can be used to calculate the free energy difference (ΔG) between the axial and equatorial states at different temperatures, revealing how the equilibrium shifts. biorxiv.org

Dynamic Behavior : Analysis of MD trajectories using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule and the flexibility of different regions. rsc.org

Such simulations are critical for bridging the gap between theoretical calculations on isolated molecules and their behavior in a complex, condensed-phase environment. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational modeling serves as a powerful tool to elucidate the intricacies of chemical reactions involving this compound. spirochem.com Through the application of quantum mechanical methods, researchers can map out the potential energy surface of a reaction, identifying the most probable pathways from reactants to products. This involves the characterization of stationary points, including minima corresponding to reactants, products, and intermediates, as well as first-order saddle points, which represent the transition states.

For reactions involving nucleophilic substitution or elimination, where this compound or its derivatives act as reactants, computational models can predict the activation energies associated with different proposed mechanisms. For instance, in the context of drug metabolism or synthetic organic chemistry, understanding whether a reaction proceeds through an SN1, SN2, E1, or E2 pathway is crucial. Transition state theory, a cornerstone of reaction dynamics, is employed to calculate the rate constants from the properties of the transition state structure.

A critical aspect of this analysis is the identification of the transition state, which is the highest energy point along the reaction coordinate. The geometric parameters and vibrational frequencies of the transition state provide valuable insights into the nature of the bond-breaking and bond-forming processes. For example, in a hypothetical reaction where the amine group of this compound acts as a nucleophile, computational analysis would reveal the extent of bond formation with the electrophilic center and the simultaneous or subsequent breaking of any leaving group bonds at the transition state.

Furthermore, the influence of the fluorine substituent on the piperidine ring on the reaction pathway and transition state energetics can be systematically investigated. The electron-withdrawing nature of fluorine can affect the nucleophilicity of the amine group and the stability of any charged intermediates or transition states. By comparing the computed reaction profiles of this compound with its non-fluorinated counterpart, piperidin-1-ylamine, a quantitative assessment of the fluorine's electronic and steric effects can be achieved.

In complex reaction networks, such as those that may occur in biological systems or under specific catalytic conditions, multiple competing pathways may exist. nih.gov Computational modeling can help to discern the kinetically and thermodynamically favored pathways by comparing the free energy barriers of each potential route. This predictive capability is invaluable for designing more efficient synthetic routes or for understanding the metabolic fate of molecules containing the 4-fluoro-piperidin-1-yl moiety.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic structure of this compound can be described in detail through the analysis of its molecular orbitals (MOs) and electron density distribution, which are fundamental concepts in quantum chemistry. libretexts.orgpressbooks.pub These analyses provide a deep understanding of the molecule's reactivity, stability, and intermolecular interactions.

Molecular Orbitals (HOMO and LUMO):

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

HOMO: For this compound, the HOMO is expected to be primarily localized on the lone pair of electrons of the exocyclic nitrogen atom of the amine group. This region of high electron density is the most likely site for electrophilic attack. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as an electron donor. The presence of the electron-withdrawing fluorine atom on the piperidine ring is anticipated to lower the energy of the HOMO compared to the non-fluorinated analogue, thereby slightly reducing its nucleophilicity.

LUMO: The LUMO represents the region where the molecule is most likely to accept electrons. In this compound, the LUMO is likely to have significant contributions from the antibonding orbitals associated with the C-F and C-N bonds. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy indicates a greater propensity to accept electrons, making the molecule more susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and reactivity. A large HOMO-LUMO gap generally signifies high stability and low reactivity, while a small gap suggests the opposite.

Electron Density Distribution:

The electron density distribution, a property that can be determined both computationally and experimentally through X-ray diffraction, provides a comprehensive picture of how electrons are distributed throughout the molecule. utwente.nl The analysis of the electron density can reveal important features such as:

Atomic Charges: By partitioning the electron density among the atoms in the molecule using methods like Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM), partial atomic charges can be calculated. These charges provide insight into the polarity of the bonds and the electrostatic potential of the molecule. In this compound, the fluorine atom will carry a significant negative partial charge, while the adjacent carbon and the hydrogen atoms will have positive partial charges. The nitrogen atoms will also exhibit negative partial charges due to their higher electronegativity.

Bonding Characteristics: The electron density at the bond critical points (BCPs) between atoms provides information about the nature of the chemical bonds. For instance, the electron density at the C-F bond critical point will reflect its covalent and polar character.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP would show a region of negative potential (typically colored red) around the lone pair of the amine nitrogen, indicating its suitability for interacting with electrophiles or forming hydrogen bonds. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms attached to the nitrogen and the carbon atoms of the piperidine ring.

These computational analyses of molecular orbitals and electron density distribution are fundamental to understanding and predicting the chemical properties and reactivity of this compound.

Spectroscopic Property Prediction from Computational Models

Computational quantum chemistry methods are instrumental in predicting and interpreting the spectroscopic properties of molecules like this compound. nih.gov These theoretical predictions can aid in the identification and characterization of the compound and provide a deeper understanding of its electronic and vibrational structure.

Infrared (IR) Spectroscopy:

Computational models, typically employing density functional theory (DFT) or Hartree-Fock (HF) methods with appropriate basis sets, can calculate the vibrational frequencies and corresponding intensities of a molecule. For this compound, the predicted IR spectrum would exhibit characteristic peaks corresponding to:

N-H Stretching: The symmetric and asymmetric stretching vibrations of the N-H bonds in the amine group would appear in the region of 3300-3500 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds of the piperidine ring would be observed in the 2800-3000 cm⁻¹ range.

N-H Bending: The scissoring and wagging motions of the NH₂ group would give rise to absorptions in the 1550-1650 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1400 cm⁻¹ region. The exact position would be sensitive to the local environment.

C-N Stretching: The stretching vibrations of the C-N bonds would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

By comparing the computed spectrum with the experimentally obtained one, a detailed assignment of the observed vibrational bands can be made. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximate nature of the theoretical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Computational methods can also predict the chemical shifts (δ) and coupling constants (J) for ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy. The GIAO (Gauge-Including Atomic Orbital) method is widely used for this purpose.

¹H NMR: The model would predict the chemical shifts of the protons on the piperidine ring and the amine group. The protons on the carbon bearing the fluorine atom would be expected to show a significant downfield shift due to the deshielding effect of the electronegative fluorine. The protons on the amine group would appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring would be predicted. The carbon atom directly bonded to the fluorine atom would exhibit the largest downfield shift.

¹⁹F NMR: The chemical shift of the fluorine atom would be predicted, providing a characteristic signal for this compound.

¹⁵N NMR: The chemical shifts of the two nitrogen atoms could also be calculated, offering further structural information.

The predicted NMR parameters can be invaluable for the structural elucidation of this compound and its derivatives.

UV-Visible Spectroscopy:

Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. For this compound, which is a saturated amine, the electronic transitions are expected to occur in the ultraviolet region. The calculations would provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption bands). The predicted transitions would likely correspond to n → σ* excitations, involving the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen) to an antibonding sigma orbital.

The accuracy of these spectroscopic predictions is highly dependent on the chosen computational method, basis set, and the inclusion of solvent effects if the experiments are performed in solution. Nevertheless, computational modeling provides a powerful complementary tool to experimental spectroscopy for the comprehensive characterization of this compound.

Synthetic Applications and Role As a Chemical Building Block

Utilization as a Precursor in the Synthesis of Complex Heterocyclic Systems

The piperidine (B6355638) ring is a foundational structure in many synthetic medicinal compounds. As a functionalized derivative, 4-fluoro-piperidin-1-ylamine is a key precursor for creating intricate heterocyclic systems. These systems are often the core of biologically active scaffolds and industrial compounds. beilstein-journals.org The synthesis of complex molecules frequently involves the strategic use of such building blocks that introduce specific structural and functional features into the final product.

A notable application of related 4-fluoropiperidine (B2509456) scaffolds is in the synthesis of complex pyrrolopyridinyl-methanones. For instance, derivatives like [4-[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(1H-pyrrolo-pyridin-yl)-methanones have been synthesized, highlighting the role of the fluorinated piperidine moiety as a central component in building multi-ring systems. google.comgoogle.com The synthesis of such compounds demonstrates how the piperidine fragment can be integrated to link different aromatic and heterocyclic rings, leading to molecules with significant structural complexity.

The development of methods for creating fluorinated piperidines, such as through palladium-catalyzed hydrogenation of fluoropyridines, has expanded the accessibility of these valuable precursors. mdpi.com The N-amino group of this compound provides a reactive handle for a variety of chemical transformations, including condensation reactions, N-alkylation, and N-arylation, enabling its incorporation into a wide array of larger, more complex heterocyclic frameworks. This reactivity is crucial for constructing polycyclic structures that are prevalent in medicinal chemistry.

Table 1: Examples of Complex Heterocycles Synthesized from Piperidine Precursors

| Precursor Type | Resulting Heterocyclic System | Synthetic Approach |

| Fluorinated Piperidine Derivative | [4-[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(1H-pyrrolo-pyridin-yl)-methanones google.comgoogle.com | Multi-step synthesis involving coupling of the piperidine moiety with other heterocyclic rings. |

| N-Boc-piperidin-4-one | Cyclic α-aminophosphonates beilstein-journals.org | Three-component Kabachnik–Fields reaction. beilstein-journals.org |

Role in Scaffold Diversity Generation in Organic Synthesis

Scaffold diversity is a critical concept in drug discovery and chemical biology, where collections of compounds with varied core structures are synthesized to explore a wider range of biological activities. nih.gov Synthetic strategies that allow access to multiple, structurally distinct core structures from a common intermediate are highly valuable. chimia.ch this compound, with its combination of a fluorinated aliphatic heterocycle and a reactive primary amine, is an excellent building block for generating scaffold diversity.

The compound can be used in diversity-oriented synthesis, a strategy that aims to create structurally diverse and complex small molecules. The fluorinated piperidine ring can act as a central scaffold from which different substituents can be elaborated. The N-amino group can be derivatized in numerous ways to introduce a wide range of chemical functionalities, leading to a library of compounds with a common core but diverse peripheral structures. This approach allows for the systematic exploration of chemical space around the 4-fluoropiperidine motif. u-strasbg.fr

Unified synthetic approaches have been developed to generate diverse bridged polycyclic scaffolds starting from simple amine substrates. whiterose.ac.uk These methods often rely on a sequence of reactions that "stitch" together different ring systems. whiterose.ac.uk this compound is well-suited for such strategies. Its N-amino group can direct C-H activation reactions or participate in cyclization cascades, enabling the fusion of additional rings onto the piperidine core and leading to novel three-dimensional structures.

Development of Novel Organocatalysts or Ligands Incorporating the Moiety

Organocatalysis, where a small organic molecule accelerates a chemical reaction, is a powerful tool in synthesis. wikipedia.org Many organocatalysts are based on amine scaffolds, such as piperidine, which can participate in enamine or iminium ion catalysis. wikipedia.org The this compound moiety possesses the necessary structural features to be incorporated into novel organocatalysts. The piperidine nitrogen can act as a Lewis base, while the N-amino group can be functionalized to introduce hydrogen-bond donors or other catalytic groups. The fluorine atom can influence the catalyst's electronic properties and stereoselectivity.

In addition to catalysis, the development of selective ligands for biological targets is a cornerstone of medicinal chemistry. Piperidine and piperazine (B1678402) scaffolds are frequently used to design ligands for various receptors. nih.gov For example, they are key components in ligands developed for the sigma-1 receptor, which is a target for analgesics. nih.gov The this compound structure could be used as a template to design new ligands. The fluorinated ring can provide specific interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity, while the exocyclic amine offers a point for attaching other pharmacophoric groups.

Applications in Supramolecular Chemistry or Advanced Materials Science (if applicable to the compound)

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. wikipedia.org Host-guest chemistry, a key area within this field, involves the binding of a "guest" molecule within a larger "host" molecule. wikipedia.org Piperidine derivatives have been studied in the context of supramolecular chemistry, where they can act as guests for macrocyclic hosts. nih.gov The this compound molecule, with its defined size, shape, and potential for hydrogen bonding, could serve as a guest for hosts like cucurbiturils or cyclodextrins, forming stable host-guest complexes in aqueous media. nih.govfrontiersin.org

In the realm of advanced materials science, fluorinated organic compounds are of interest due to their unique properties. The incorporation of fluorine can enhance thermal stability and alter surface properties. While direct applications of this compound in materials science are not extensively documented, its derivatives could potentially be used to create specialized polymers or functional materials. For example, its integration into a polymer backbone could yield materials with modified hydrophobicity and stability, which are desirable attributes for various applications in materials science and engineering. idu.ac.id

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Pathways

The synthesis of fluorinated piperidines, including 4-fluoro-piperidin-1-ylamine and its derivatives, is an active area of research. mdpi.com Current methods often involve multi-step processes, and there is a continuous drive to develop more efficient and selective synthetic routes.

One promising approach is the late-stage fluorination of piperidine (B6355638) precursors. This strategy avoids the loss of the expensive fluorine atom in early synthetic steps. google.com Another area of development is the use of palladium-catalyzed reactions, such as the [4+2] annulation of α-fluoro-β-ketoesters, to construct the fluorinated piperidine ring system. nih.govacs.org This method offers a powerful route to 3-fluoropiperidines and could potentially be adapted for the synthesis of 4-fluoro-isomers. nih.govacs.org

Researchers are also exploring diastereoselective hydrogenation of fluorinated pyridines to produce highly substituted fluoropiperidines. mdpi.comnih.gov While some methods require high pressure, newer palladium-catalyzed hydrogenations are effective under milder conditions, even in the presence of air and moisture. mdpi.com

Future research will likely focus on:

Catalytic Asymmetric Synthesis: Developing enantioselective methods to produce specific stereoisomers of this compound, which is crucial for pharmacological applications.

Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis of fluorinated piperidines.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high selectivity and milder reaction conditions.

Unexplored Reactivity and Mechanistic Insights

The presence of the fluorine atom and the N-amino group imparts unique reactivity to this compound. The electron-withdrawing nature of fluorine can influence the basicity and nucleophilicity of the piperidine nitrogen and the exocyclic amine. tandfonline.com

Key areas for future investigation include:

Nucleophilic Substitution: While the fluorine atom can undergo nucleophilic substitution, the conditions required and the scope of this reaction with various nucleophiles are not fully explored.

Ring-Opening Reactions: Investigating the stability of the fluorinated piperidine ring under various conditions and exploring potential ring-opening reactions to generate novel acyclic structures.

Reactions of the N-Amine Group: The reactivity of the 1-ylamine functionality, such as its behavior in condensation reactions with carbonyl compounds or its utility in forming N-N bonds, warrants further study. smolecule.com

Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations. Mechanistic studies, combining experimental techniques with computational modeling, can provide valuable insights into the transition states and intermediates involved in reactions of this compound.

Advanced Computational Tools for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.net For this compound, computational methods can predict a wide range of properties and guide experimental work.

Predictive Modeling of Physicochemical Properties: